ciguatoxin CTX3C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

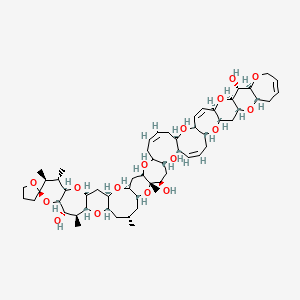

Ciguatoxin CTX3C is a ciguatoxin comprising a sequence of twelve trans-fused six-, seven-, eight- and nine-membered oxacycles and a spiro-fused tetrahydrofuran. It has a role as a metabolite.

Applications De Recherche Scientifique

Table 1: Effects of Ciguatoxin CTX3C on Ion Channels

| Ion Channel Type | Effect of CTX3C | Reference |

|---|---|---|

| Voltage-Gated Na+ | Increased activity | |

| Voltage-Gated K+ | No significant effect |

Total Synthesis and Chemical Studies

The total synthesis of this compound has been a significant achievement in organic chemistry due to its complex structure, which includes 13 ether rings. The first successful synthesis was reported in 2001, utilizing advanced techniques such as ring-closing metathesis and radical cyclization . This synthetic route has enabled further biological studies and the development of analytical methods for detecting ciguatoxins in seafood.

Table 2: Key Milestones in the Synthesis of this compound

| Year | Milestone Description | Reference |

|---|---|---|

| 1989 | Initial attempts at total synthesis began | |

| 2001 | First successful total synthesis reported | |

| 2020 | Development of improved synthetic strategies |

Biological and Toxicological Studies

Research has demonstrated that chronic exposure to CTX3C can modify neurotransmitter receptor expression in neuronal cells without affecting cell viability. Notably, studies have shown that CTX3C influences glutamate neurotransmission in human neuronal stem cells and cerebellar granule cells, indicating potential neurotoxic effects . This information is critical for understanding the broader implications of ciguatera poisoning on human health.

Detection Methods

The low concentration of ciguatoxins in fish poses challenges for detection and quantification. Synthetic analogs of CTX3C have been utilized as standards for liquid chromatography-mass spectrometry (LC-MS) analysis, facilitating the identification of ciguatoxins in marine species globally . Advances in detection methods are crucial for monitoring seafood safety and preventing ciguatera poisoning outbreaks.

Public Health Implications

Ciguatera poisoning is a significant public health concern, with estimates suggesting that between 10,000 to 50,000 cases occur annually worldwide . The EuroCigua project aims to assess the risk associated with ciguatera poisoning in Europe by characterizing the presence of ciguatoxins in food and developing effective detection methods . Understanding the applications of CTX3C is vital for improving public health responses to this widespread issue.

Propriétés

Formule moléculaire |

C57H82O16 |

|---|---|

Poids moléculaire |

1023.2 g/mol |

Nom IUPAC |

(1R,3S,4Z,7R,9S,11R,13S,19R,20R,21S,23R,26S,28R,30Z,33S,35R,37S,39R,41S,43R,44S,45S,46R,48S,49S,50S,51R,53S,55R,57R,59S,60R)-44,45,50,55,59-pentamethylspiro[2,8,12,18,22,27,34,38,42,47,52,58-dodecaoxadodecacyclo[31.28.0.03,28.07,26.09,23.011,21.013,19.035,59.037,57.039,53.041,51.043,48]henhexaconta-4,15,24,30-tetraene-46,2'-oxolane]-20,49,60-triol |

InChI |

InChI=1S/C57H82O16/c1-28-22-39-41(25-45-51(70-39)30(3)49(59)55-52(71-45)29(2)31(4)57(73-55)19-11-21-62-57)67-43-27-48-56(5,72-44(43)23-28)47(58)26-42-35(68-48)13-7-6-12-32-33(65-42)15-10-16-34-36(63-32)17-18-37-40(64-34)24-46-54(69-37)50(60)53-38(66-46)14-8-9-20-61-53/h6-10,15,17-18,28-55,58-60H,11-14,16,19-27H2,1-5H3/b7-6-,15-10-/t28-,29+,30+,31+,32-,33+,34-,35+,36+,37-,38+,39+,40+,41-,42-,43+,44-,45+,46-,47-,48-,49+,50-,51-,52-,53+,54-,55+,56+,57-/m1/s1 |

Clé InChI |

BFXGFCYTZARNGN-YUTMJQEESA-N |

SMILES isomérique |

C[C@@H]1C[C@H]2[C@@H](C[C@H]3[C@H](O2)[C@H]([C@@H]([C@H]4[C@H](O3)[C@H]([C@@H]([C@]5(O4)CCCO5)C)C)O)C)O[C@H]6C[C@@H]7[C@]([C@@H](C[C@@H]8[C@@H](O7)C/C=C\C[C@@H]9[C@@H](O8)/C=C\C[C@@H]2[C@@H](O9)C=C[C@@H]3[C@@H](O2)C[C@@H]2[C@@H](O3)[C@@H]([C@@H]3[C@@H](O2)CC=CCO3)O)O)(O[C@@H]6C1)C |

SMILES canonique |

CC1CC2C(CC3C(O2)C(C(C4C(O3)C(C(C5(O4)CCCO5)C)C)O)C)OC6CC7C(C(CC8C(O7)CC=CCC9C(O8)C=CCC2C(O9)C=CC3C(O2)CC2C(O3)C(C3C(O2)CC=CCO3)O)O)(OC6C1)C |

Synonymes |

ciguatoxin 3C ciguatoxin CTX3C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.